Boc-D-Gln(Xan)-OH
CAS No.: 99092-88-3
Cat. No.: VC0557105
Molecular Formula:
Molecular Weight: 426.5
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 99092-88-3 |
---|---|
Molecular Weight | 426.5 |
IUPAC Name | (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-(9H-xanthen-9-ylamino)pentanoic acid |
Standard InChI | InChI=1S/C23H26N2O6/c1-23(2,3)31-22(29)24-16(21(27)28)12-13-19(26)25-20-14-8-4-6-10-17(14)30-18-11-7-5-9-15(18)20/h4-11,16,20H,12-13H2,1-3H3,(H,24,29)(H,25,26)(H,27,28)/t16-/m1/s1 |
SMILES | CC(C)(C)OC(=O)NC(CCC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13)C(=O)O |
Introduction
Chemical Structure and Nomenclature
Chemical Identity
Boc-D-Gln(Xan)-OH is a protected form of D-glutamine, featuring two key protecting groups: the Boc group on the α-amino position and the xanthenyl group on the side chain amide. The compound has a CAS number of 99092-88-3, distinguishing it from its L-isomer counterpart (55260-24-7) . As a D-isomer, this compound possesses the opposite stereochemistry at the alpha carbon compared to the naturally occurring L-glutamine.
Structural Characteristics
The molecular formula of Boc-D-Gln(Xan)-OH is C₂₃H₂₆N₂O₆, with a molecular weight of approximately 426.5 g/mol (based on the L-isomer data) . The compound's structure incorporates:
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A D-glutamine backbone
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A tert-butoxycarbonyl (Boc) group protecting the α-amino function
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A xanthenyl group attached to the side chain amide
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A free carboxylic acid group
Synthesis and Protection Strategy
Synthetic Approach
The synthesis of Boc-D-Gln(Xan)-OH typically begins with D-glutamine as the starting material. The protection strategy involves introducing the Boc group to protect the amino functionality, followed by xanthenyl protection of the side chain amide. This dual protection is crucial for peptide synthesis applications where controlled reactivity is essential.
Protection Mechanisms
The Boc protecting group serves to temporarily block the reactivity of the α-amino group during peptide coupling processes. This prevents unwanted side reactions and ensures that peptide bond formation occurs only at the desired position. The xanthenyl group plays a vital role in protecting the side chain amide of glutamine from dehydration during activation, particularly when carbodiimide coupling reagents are employed .
Chemical Reactivity and Behavior
Deprotection Characteristics
One of the notable features of Boc-D-Gln(Xan)-OH is the acid-lability of both protecting groups. When the Boc group is removed under acidic conditions for the next coupling step in peptide synthesis, the xanthenyl group is also cleaved simultaneously . This simultaneous deprotection simplifies the synthesis process, as the side chain protection is primarily required during the activation and coupling of the glutamine residue.
Stability and Solubility Properties
The xanthenyl protecting group significantly enhances the solubility of the glutamine derivative in organic solvents commonly used for peptide synthesis . This improved solubility facilitates more efficient coupling reactions. Additionally, the xanthenyl group provides stability against dehydration side reactions that can occur with unprotected glutamine during activation.
Applications in Peptide Synthesis
Role in Solid Phase Peptide Synthesis
Boc-D-Gln(Xan)-OH is frequently employed in Boc-based solid phase peptide synthesis (SPPS) strategies. In this context, the compound serves as a building block for incorporating D-glutamine residues into peptide sequences. The use of D-amino acids in peptides can confer stability against enzymatic degradation, an important consideration in therapeutic peptide development.
Prevention of Side Reactions
A critical advantage of using Boc-D-Gln(Xan)-OH in peptide synthesis is the prevention of dehydration side reactions. When unprotected glutamine undergoes activation with carbodiimide reagents, it can form pyroglutamyl derivatives through cyclization reactions. The xanthenyl protection effectively blocks this unwanted side reaction . Alternative activation methods, such as preactivation of the amino acid or using coupling reagents other than carbodiimides, can further minimize side reactions.
Research Applications
Use in Pharmaceutical Peptide Research
Boc-D-Gln(Xan)-OH has been utilized in the synthesis of peptide-based pharmaceutical candidates. For example, it has been employed as a reagent in the synthesis of novel analogues of degarelix, a gonadotropin-releasing hormone (GnRH) antagonist used in the treatment of prostate cancer . This indicates its importance in the development of therapeutic peptides with potential clinical applications.
Incorporation into Bioactive Peptides
The D-glutamine residue introduced via Boc-D-Gln(Xan)-OH can provide peptides with enhanced resistance to proteolytic degradation compared to their L-amino acid counterparts. This property is particularly valuable for developing peptide therapeutics with improved pharmacokinetic profiles and extended half-lives in vivo.
Comparative Analysis
Comparison with Other Protected Glutamine Derivatives
Several protected forms of glutamine are available for peptide synthesis, each with distinct advantages and limitations. Table 1 provides a comparative analysis of Boc-D-Gln(Xan)-OH with related derivatives:
Protected Derivative | Stereochemistry | Side Chain Protection | Main Applications | Deprotection Conditions | Protection Against Dehydration |
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Boc-D-Gln(Xan)-OH | D-configuration | Xanthenyl | Boc SPPS | Acidic conditions (TFA) | High |
Boc-L-Gln(Xan)-OH | L-configuration | Xanthenyl | Boc SPPS | Acidic conditions (TFA) | High |
Fmoc-Gln-OH | Typically L | None | Fmoc SPPS | Basic conditions | Low |
Boc-Gln-ONp | Varies | None | Boc SPPS | Acidic conditions | Low |
The xanthenyl protection offered by Boc-D-Gln(Xan)-OH provides superior prevention of side reactions compared to unprotected derivatives, making it particularly valuable for challenging peptide syntheses.
Stereochemical Considerations
The D-configuration of Boc-D-Gln(Xan)-OH distinguishes it from the more common L-isomer. This stereochemical difference has significant implications for the conformational properties of peptides containing this residue. Peptides incorporating D-amino acids often exhibit enhanced stability against enzymatic degradation, altered secondary structure, and modified bioactivity compared to their all-L counterparts.
Synthetic Methodologies
Contemporary Synthesis Approaches
Future Research Directions
Development of Alternative Protection Strategies
While the xanthenyl protection offers significant advantages, ongoing research may yield alternative protection strategies with improved properties. These could include protection groups with enhanced stability during specific reaction conditions or those that enable more selective deprotection strategies for complex peptide synthesis.
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